
sodium;5-tert-butylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;5-tert-butylcyclopenta-1,3-diene is an organometallic compound that features a cyclopentadiene ring substituted with a tert-butyl group at the 5-position and coordinated with a sodium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-tert-butylcyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene with tert-butyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under phase-transfer conditions to facilitate the formation of the desired product . The general reaction scheme is as follows:
- Cyclopentadiene is reacted with tert-butyl bromide in the presence of sodium hydride.
- The intermediate product, di-tert-butylcyclopentadiene, is formed.
- The intermediate is further treated with sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;5-tert-butylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl complexes.
Reduction: Reduction reactions can lead to the formation of reduced cyclopentadienyl derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield cyclopentadienyl complexes, while substitution reactions can introduce new functional groups onto the cyclopentadiene ring .
Aplicaciones Científicas De Investigación
Sodium;5-tert-butylcyclopenta-1,3-diene has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which sodium;5-tert-butylcyclopenta-1,3-diene exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles and chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound .
Comparación Con Compuestos Similares
Sodium;5-tert-butylcyclopenta-1,3-diene can be compared with other similar compounds, such as:
Di-tert-butylcyclopentadiene: Similar structure but lacks the sodium ion coordination.
Tri-tert-butylcyclopentadiene: Contains an additional tert-butyl group, leading to different reactivity and applications.
Pentamethylcyclopentadiene: Features methyl groups instead of tert-butyl groups, resulting in distinct chemical properties and uses.
Propiedades
Número CAS |
55562-84-0 |
|---|---|
Fórmula molecular |
C9H13Na |
Peso molecular |
144.19 g/mol |
Nombre IUPAC |
sodium;5-tert-butylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13.Na/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;/q-1;+1 |
Clave InChI |
PTXBSBZLIGYRBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[C-]1C=CC=C1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


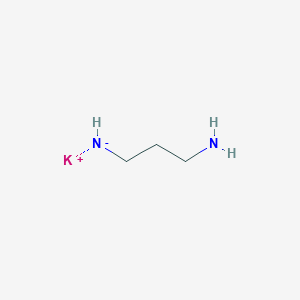
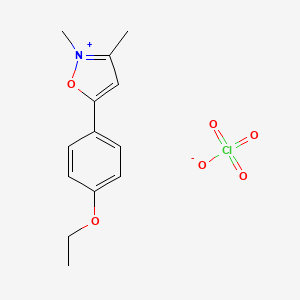
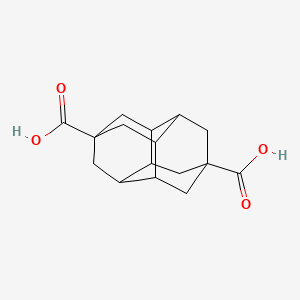
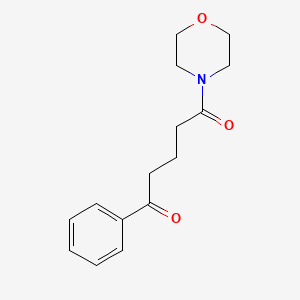
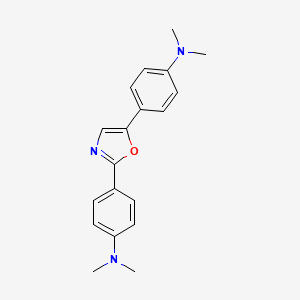
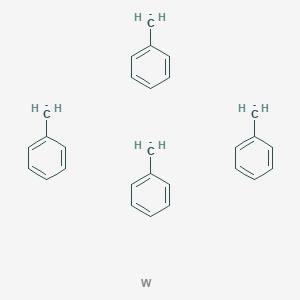
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)
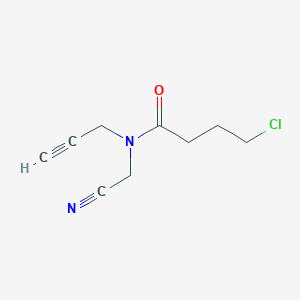
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
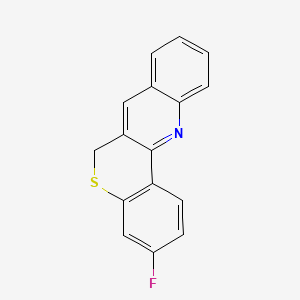
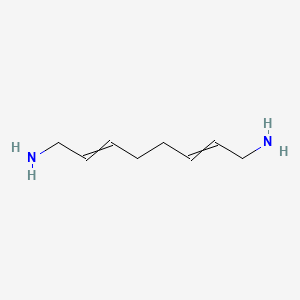
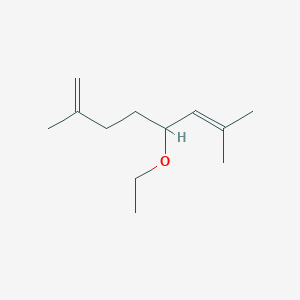
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)
